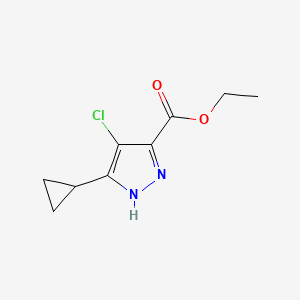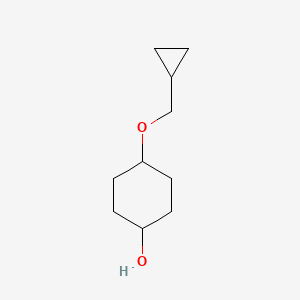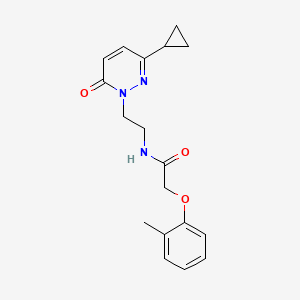
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide is a chemical compound that has garnered attention due to its unique structural and reactive properties. It consists of a quinazolinone core, a benzamide moiety, and distinct functional groups that contribute to its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process involving the bromination of quinazolinone, followed by thioxo group introduction and subsequent alkylation to attach the dimethylaminoethyl benzamide side chain. The reaction conditions typically involve controlled temperatures and the use of organic solvents like dimethylformamide (DMF) or chloroform.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized by employing continuous flow reactors, which allow for precise control over reaction times and conditions, enhancing yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are also used to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thioxo and dimethylamino groups, leading to various oxidized derivatives.
Reduction: : Reduction reactions can target the quinazolinone core, potentially converting the ketone group into a hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium hydride (NaH) and various organolithium reagents are used for substitution reactions.
Major Products Formed
Oxidation can produce sulfoxides or sulfones.
Reduction may lead to alcohols or amines.
Substitution reactions result in a variety of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: : The compound's reactivity makes it valuable in organic synthesis for creating complex molecular architectures. Biology : It serves as a potential bioactive molecule, particularly in medicinal chemistry for the development of new drugs. Medicine : Preliminary studies suggest it has potential as an antimicrobial, anticancer, or anti-inflammatory agent. Industry : It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. Its quinazolinone core can interact with nucleophilic sites, while the bromine and thioxo groups offer additional binding modes. This multi-faceted interaction enhances its biological activity and specificity.
Comparison with Similar Compounds
Comparison: : Unlike similar quinazolinone derivatives, 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-(dimethylamino)ethyl)benzamide possesses a unique combination of functional groups that confer distinct reactivity and application potential. Similar Compounds :
6-bromo-2-thioxo-quinazolinone
N-(2-(dimethylamino)ethyl)benzamide
4-oxo-quinazolin-3(4H)-yl methyl derivatives
This compound stands out due to its diverse reactivity and the potential for various applications in multiple scientific domains.
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2S/c1-24(2)10-9-22-18(26)14-5-3-13(4-6-14)12-25-19(27)16-11-15(21)7-8-17(16)23-20(25)28/h3-8,11H,9-10,12H2,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUDQTTXBDQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2705070.png)


![2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2705073.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2705076.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2705079.png)



![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)

![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)
